The synthesis of tert-butyl 3,5-dimethylpiperazine-1-carboxylate typically involves the reaction of tert-butyl carbamate with 3,5-dimethylpiperazine. The process is generally executed under controlled conditions using sodium hydride as a base in a solvent such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature to facilitate the formation of the desired product.
For industrial production, similar synthetic routes are employed but on a larger scale, utilizing automated reactors to ensure high yield and purity. Purification methods such as recrystallization or chromatography are commonly used to isolate the final product .
The molecular structure of tert-butyl 3,5-dimethylpiperazine-1-carboxylate can be described by its specific stereochemistry. The compound features a piperazine ring with two methyl substituents at the 3 and 5 positions and a tert-butyl group attached to the nitrogen atom of the piperazine.
This structural configuration influences its reactivity and interaction with biological targets, making it significant for medicinal chemistry .
Tert-butyl 3,5-dimethylpiperazine-1-carboxylate is capable of undergoing various chemical reactions:
The products formed through these reactions include substituted piperazine derivatives, which can have various applications in synthetic organic chemistry .
The mechanism of action for tert-butyl 3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. It has been studied for its potential role as a ligand for serotonin receptors (specifically the 5HT3 receptor), which are implicated in various neurological processes. The binding affinity and efficacy at these receptors can influence pharmacological outcomes, making this compound relevant for therapeutic development .
Tert-butyl 3,5-dimethylpiperazine-1-carboxylate exhibits several notable physical and chemical properties:
These properties contribute to its utility in both laboratory settings and potential industrial applications .
Tert-butyl 3,5-dimethylpiperazine-1-carboxylate has diverse applications across multiple scientific fields:
Tert-butyl 3,5-dimethylpiperazine-1-carboxylate follows systematic IUPAC naming conventions that precisely define its molecular structure and stereochemistry. The base name piperazine-1-carboxylate indicates a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4. The tert-butyl substituent is attached via a carboxylate linkage to the nitrogen at position 1 (N1), while methyl groups occupy positions 3 and 5 on the ring [2] [4].
For stereospecific isomers, the relative configuration at chiral centers is explicitly denoted. The (3R,5R) enantiomer is formally named tert-butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate, indicating both stereocenters share the same R configuration [3]. Conversely, the (3S,5S) enantiomer is designated tert-butyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate [6]. The meso (3R,5S) form is termed (3R,5S)-rel-tert-butyl 3,5-dimethylpiperazine-1-carboxylate to denote its racemic relative configuration [8].
Table 1: Systematic Nomenclature of Stereoisomers
Stereochemistry | IUPAC Name | SMILES Notation |
---|---|---|
(3R,5R) | tert-butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate | O=C(N1CC@@HNC@HC1)OC(C)(C)C |
(3S,5S) | tert-butyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate | O=C(N1CC@HNC@@HC1)OC(C)(C)C |
racemic mixture | tert-butyl 3,5-dimethylpiperazine-1-carboxylate (cis- and trans- mixture) | CC1CN(CC(N1)C)C(=O)OC(C)(C)C |
The compound consistently exhibits the molecular formula C₁₁H₂₂N₂O₂ across all stereoisomers, with a molecular weight of 214.30–214.31 g/mol as confirmed by multiple analytical sources [1] [5] [10]. This formula reflects the core piperazine ring modified by two methyl substituents (C₂H₆) and a tert-butoxycarbonyl (Boc) protecting group (C₅H₉O₂).
Comparative analysis with parent piperazine (C₄H₁₀N₂, MW 86.14 g/mol) reveals significant structural modifications:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1